molecular formula C2H8N10 B1591148 5,5'-Bis-1H-tetrazole diammonium salt CAS No. 3021-02-1

5,5'-Bis-1H-tetrazole diammonium salt

Cat. No.: B1591148
CAS No.: 3021-02-1
M. Wt: 172.15 g/mol
InChI Key: ZKTARFAXHMRZEF-UHFFFAOYSA-N
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Description

5,5’-Bis-1H-tetrazole diammonium salt is a nitrogen-rich compound known for its high thermal stability and insensitivity.

Biochemical Analysis

Biochemical Properties

5,5’-Bis-1H-tetrazole diammonium salt plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to form complexes with metal ions, which can influence the activity of metalloenzymes. The compound’s high nitrogen content also makes it a potential candidate for nitrogen fixation processes. Additionally, 5,5’-Bis-1H-tetrazole diammonium salt can act as a ligand, binding to specific proteins and altering their conformation and function .

Cellular Effects

The effects of 5,5’-Bis-1H-tetrazole diammonium salt on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving nitrogen metabolism. The compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. Furthermore, 5,5’-Bis-1H-tetrazole diammonium salt affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .

Molecular Mechanism

At the molecular level, 5,5’-Bis-1H-tetrazole diammonium salt exerts its effects through several mechanisms. It can bind to enzymes and either inhibit or activate their activity, depending on the specific enzyme and the context of the interaction. The compound’s ability to form complexes with metal ions also plays a crucial role in its molecular mechanism of action. Additionally, 5,5’-Bis-1H-tetrazole diammonium salt can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

The stability and degradation of 5,5’-Bis-1H-tetrazole diammonium salt in laboratory settings have been studied extensively. It has been found that the compound is relatively stable under standard laboratory conditions, but its stability can be affected by factors such as temperature and humidity. Over time, 5,5’-Bis-1H-tetrazole diammonium salt may degrade, leading to changes in its biochemical properties and effects on cellular function. Long-term studies have shown that the compound can have lasting effects on cellular processes, even after its initial application .

Dosage Effects in Animal Models

The effects of 5,5’-Bis-1H-tetrazole diammonium salt vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects and can modulate specific biochemical pathways. At higher doses, 5,5’-Bis-1H-tetrazole diammonium salt can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been identified, indicating that there is a specific dosage range within which the compound exerts its beneficial effects without causing significant toxicity .

Metabolic Pathways

5,5’-Bis-1H-tetrazole diammonium salt is involved in several metabolic pathways, particularly those related to nitrogen metabolism. The compound interacts with enzymes such as nitrogenases and nitrate reductases, influencing the conversion of nitrogen compounds within the cell. Additionally, 5,5’-Bis-1H-tetrazole diammonium salt can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of various metabolites .

Transport and Distribution

The transport and distribution of 5,5’-Bis-1H-tetrazole diammonium salt within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within specific tissues can influence its biochemical effects and overall activity .

Subcellular Localization

5,5’-Bis-1H-tetrazole diammonium salt is localized within specific subcellular compartments, where it exerts its biochemical effects. The compound can be targeted to specific organelles through post-translational modifications and targeting signals. Its subcellular localization can influence its activity and function, as well as its interactions with other biomolecules .

Preparation Methods

The synthesis of 5,5’-Bis-1H-tetrazole diammonium salt typically involves the reaction of dicyan, sodium azide, ammonium chloride, and water as a reaction medium. This process is advantageous for industrial production as it yields high purity crystals that can be easily isolated by filtration . The reaction conditions are carefully controlled to ensure a high yield, often exceeding 90%.

Chemical Reactions Analysis

5,5’-Bis-1H-tetrazole diammonium salt undergoes various chemical reactions, including:

Comparison with Similar Compounds

5,5’-Bis-1H-tetrazole diammonium salt is unique due to its high nitrogen content and thermal stability. Similar compounds include:

These compounds share similar properties but differ in their specific applications and chemical structures, highlighting the uniqueness of 5,5’-Bis-1H-tetrazole diammonium salt.

Properties

IUPAC Name

azane;5-(2H-tetrazol-5-yl)-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2N8.2H3N/c3-1(4-8-7-3)2-5-9-10-6-2;;/h(H,3,4,7,8)(H,5,6,9,10);2*1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKTARFAXHMRZEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NNN=N1)C2=NNN=N2.N.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8N10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pellets or Large Crystals
Record name 5,5'-Bi-2H-tetrazole, ammonium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

3021-02-1
Record name 5,5'-Bi-2H-tetrazole, ammonium salt (1:2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003021021
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,5'-Bi-2H-tetrazole, ammonium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 5,5'-Bis-1H-tetrazol, Diammoniumsalz
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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